N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
“N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide” is a complex chemical compound used in scientific research. It’s a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have been shown to have strong anti-tumor activities . They could potentially be used in the development of new cancer treatments.
Antibacterial Activity
Benzofuran derivatives have been found to exhibit antibacterial properties . This suggests that they could be used in the creation of new antibiotics.
Anti-Oxidative Activity
These compounds have also been shown to have anti-oxidative activities . This could make them useful in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . This suggests potential applications in the development of antiviral drugs.
Anti-Hepatitis C Virus Activity
A novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity . This indicates that benzofuran derivatives could potentially be used in the treatment of hepatitis C.
Use in Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that benzofuran derivatives could be used in the development of new anticancer drugs.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds are known to have various effects at the molecular and cellular level due to their broad range of biological activities .
properties
IUPAC Name |
3-[[2-(3-methylphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-8-7-9-17(14-16)15-21(27)26-22-19-12-5-6-13-20(19)29-23(22)24(28)25-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWYGSZHQAFFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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